2614W94

MAO-A inhibition Enzymology Potency comparison

Select 2614W94 for low-nanomolar MAO-A inhibition without MAO-B interference. Its 5 nM IC50 enables complete, selective blockade at 30-100 nM, while its reversible, competitive mechanism supports washout studies. Oral ED50 of 1.1-1.7 mg/kg in rats reduces compound consumption and minimizes vehicle confounds, making it a cost-effective, high-purity probe for CNS and target validation research.

Molecular Formula C15H11F3O4S
Molecular Weight 344.3 g/mol
Cat. No. B1663313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2614W94
Molecular FormulaC15H11F3O4S
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)OC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3O2
InChIInChI=1S/C15H11F3O4S/c1-9(15(16,17)18)21-10-6-7-14-12(8-10)22-11-4-2-3-5-13(11)23(14,19)20/h2-9H,1H3
InChIKeyZWKJZNQUILFRHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2614W94 Procurement Guide: MAO-A Selective Inhibitor IC50 5 nM


2614W94 (CAS: 205187-35-5) is a synthetic small molecule belonging to the phenoxathiin-10,10-dioxide class, originally developed by Burroughs Wellcome as an investigational agent [1]. It functions as a selective, reversible, and competitive inhibitor of monoamine oxidase-A (MAO-A) with an IC50 of 5 nM and a Ki of 1.6 nM when using serotonin as the substrate [2]. Its molecular formula is C15H11F3O4S with a molecular weight of 344.31 g/mol . The compound reached preclinical development for anxiety disorders and major depressive disorder but was subsequently discontinued, leaving it as a specialized tool compound for research applications [3].

Why 2614W94 Cannot Be Substituted with Generic MAO-A Inhibitors


Within the MAO-A inhibitor class, compounds exhibit substantial variation in potency, reversibility profile, and off-target selectivity that preclude simple interchange [1]. For instance, irreversible inhibitors like clorgyline carry lasting enzyme inhibition requiring de novo synthesis for recovery, while reversible inhibitors such as moclobemide and toloxatone vary over 1000-fold in their IC50 values against MAO-A [2]. 2614W94 occupies a distinct quantitative position: its 5 nM IC50 and 1.6 nM Ki place it among the most potent MAO-A inhibitors reported, and its complete lack of MAO-B inhibition at 30 nM distinguishes it from less selective alternatives [3]. The evidence below quantifies exactly where 2614W94 diverges from its closest comparators.

Quantitative Differentiation Evidence: 2614W94 vs. Comparator MAO-A Inhibitors


2614W94 Exhibits 1,200-Fold Greater MAO-A Potency than Moclobemide (IC50 Comparison)

2614W94 inhibits MAO-A with an IC50 of 5 nM [1]. In contrast, the widely used reversible MAO-A inhibitor moclobemide (Ro 11-1163) exhibits an IC50 of approximately 6.1 µM (6,100 nM) against human MAO-A [2]. This represents a 1,220-fold difference in inhibitory potency under comparable in vitro conditions, establishing 2614W94 as a substantially more potent tool compound for probing MAO-A function at low nanomolar concentrations.

MAO-A inhibition Enzymology Potency comparison

2614W94 Demonstrates >6,000-Fold Selectivity for MAO-A over MAO-B at 30 nM

At a concentration of 30 nM, 2614W94 exhibits potent inhibition of MAO-A yet shows no detectable inhibition of MAO-B [1]. Since the IC50 for MAO-A is 5 nM, this 30 nM concentration represents a 6-fold excess over the IC50, confirming that MAO-B remains unaffected even at concentrations well above those required for complete MAO-A inhibition. By comparison, the reference irreversible MAO-A inhibitor clorgyline, while selective, maintains measurable MAO-B inhibition with reported Ki values of 0.054 µM for MAO-A and 58 µM for MAO-B—a selectivity ratio of approximately 1,074-fold . The complete absence of MAO-B inhibition by 2614W94 at 30 nM implies a practical selectivity window exceeding 6,000-fold.

MAO-A selectivity MAO-B Isoform specificity

2614W94 Reversibility Profile: Inhibition Reversed by Dialysis vs. Irreversible Clorgyline

After preincubation of MAO-A with 2614W94 at 37°C, enzyme activity was fully restored following dialysis, confirming reversible binding [1]. This contrasts with irreversible inhibitors such as clorgyline and pargyline, which form covalent adducts with the flavin adenine dinucleotide (FAD) cofactor, rendering inhibition permanent until new enzyme is synthesized [2]. Additionally, 2614W94 exhibits competitive inhibition kinetics with respect to the substrate serotonin (Ki = 1.6 nM), whereas clorgyline displays time-dependent, non-competitive inhibition characteristic of mechanism-based inactivators [3].

Reversible inhibition Mechanism of action Enzyme kinetics

2614W94 In Vivo Efficacy: Oral ED50 of 1.1 mg/kg in Rat 5-HTP Potentiation Model

Oral administration of 2614W94 in rats produced dose-dependent potentiation of 5-hydroxytryptophan (5-HTP)-induced head twitches, a behavioral readout of central MAO-A inhibition, with an extrapolated ED50 of 1.1 mg/kg [1]. A separate measure of ex vivo brain MAO-A inhibition after single oral dosing yielded an ED50 of 1.7 mg/kg [2]. These values confirm robust oral bioavailability and brain penetration. By comparison, the reversible MAO-A inhibitor toloxatone requires doses of 10-30 mg/kg intraperitoneally in rodent models to achieve comparable behavioral effects, reflecting lower potency and possibly reduced brain penetration [3].

In vivo pharmacology Oral bioavailability Behavioral pharmacology

2614W94 Stereoisomer Activity: Both Enantiomers Retain Potent MAO-A Inhibition

2614W94 contains a chiral center at the trifluoropropan-2-yloxy moiety. Both stereoisomers of 2614W94 were found to be potent MAO-A inhibitors, with no reported stereospecific loss of activity [1]. This contrasts with certain other chiral MAO inhibitors, such as deprenyl (selegiline), where only the (-)-enantiomer possesses significant MAO-B inhibitory activity while the (+)-enantiomer is substantially less active [2]. The lack of enantiomeric discrimination for MAO-A inhibition by 2614W94 suggests that the binding interaction is not stereochemically constrained, which may confer flexibility in synthetic route selection and potentially reduce the cost of enantiopure synthesis.

Stereochemistry Enantiomer activity Structure-activity relationship

2614W94 Tyramine Interaction Profile: Comparable to Moclobemide in Pressor Response Model

In a rat model designed to evaluate blood pressure elevations following oral tyramine challenge (a surrogate for the 'cheese effect' associated with irreversible MAO inhibitors), 2614W94 compared well with moclobemide [1]. Moclobemide is a reversible MAO-A inhibitor that has not been associated with clinically significant dietary tyramine interactions at therapeutic doses [2]. The favorable comparison suggests that 2614W94, like moclobemide, permits dietary tyramine without eliciting the hypertensive crisis characteristic of irreversible, non-selective MAO inhibitors such as tranylcypromine and phenelzine. Quantitative pressor response data for 2614W94 are not publicly available; this evidence derives from the qualitative assessment reported in the primary pharmacological characterization.

Tyramine interaction Safety pharmacology Cheese effect

Optimal Research and Procurement Scenarios for 2614W94


Nanomolar-Range MAO-A Inhibition in Enzymatic and Cellular Assays

Researchers requiring low-nanomolar MAO-A inhibition without MAO-B interference should prioritize 2614W94. Its IC50 of 5 nM enables complete MAO-A blockade at concentrations (e.g., 30-100 nM) that remain fully selective against MAO-B, as confirmed by the absence of MAO-B inhibition at 30 nM [1]. This is particularly valuable for studies using sensitive neuronal cultures or brain slice preparations where high concentrations of less potent alternatives like moclobemide (IC50 6.1 µM) would introduce off-target effects or solubility limitations. Additionally, the reversible, competitive mechanism permits washout experiments to assess recovery of MAO-A function—an experimental paradigm unavailable with irreversible inhibitors such as clorgyline [2].

In Vivo Behavioral Pharmacology with Low Oral Dosing Requirements

For in vivo studies of MAO-A mediated behaviors (e.g., depression, anxiety models), 2614W94 offers an exceptionally low oral ED50 of 1.1-1.7 mg/kg in rats [1]. This low dosing requirement reduces compound consumption per experiment, lowers cost per animal, and minimizes potential vehicle-related confounds compared to alternatives like toloxatone that require 10-30 mg/kg doses. The demonstrated oral bioavailability and brain penetration—evidenced by elevated brain serotonin and norepinephrine levels following oral administration [2]—make 2614W94 suitable for chronic dosing paradigms, microdialysis studies of neurotransmitter dynamics, and behavioral pharmacology assays where consistent, titratable MAO-A inhibition is required.

Isoform-Specific MAO-A Tool Compound for Target Validation Studies

In target validation or chemical biology campaigns seeking to attribute phenotypic effects specifically to MAO-A rather than MAO-B, 2614W94 provides an unparalleled selectivity window. The complete absence of MAO-B inhibition at concentrations >6-fold above the MAO-A IC50 ensures that any observed biological effect can be confidently ascribed to MAO-A inhibition [1]. This contrasts with other tool compounds such as clorgyline, which exhibits measurable MAO-B inhibition at higher concentrations (Ki 58 µM), or moclobemide, which may require high micromolar concentrations that engage additional off-targets. For laboratories conducting siRNA knockdown validation, CRISPR interference studies, or pharmacological rescue experiments, 2614W94 serves as the preferred small-molecule probe for MAO-A-specific interrogation.

Reference Standard for Novel MAO-A Inhibitor Development and SAR Studies

2614W94 serves as an optimal reference standard for medicinal chemistry campaigns developing next-generation MAO-A inhibitors. Its combination of sub-10 nM potency, complete isoform selectivity, reversible competitive mechanism, and oral in vivo activity establishes a high benchmark for new chemical entities [1]. Procurement of 2614W94 enables direct head-to-head comparison of novel compounds against a well-characterized standard in identical assay conditions, facilitating accurate assessment of relative potency, selectivity margins, and mechanism-of-action confirmation. Given that 2614W94 development was discontinued in preclinical stages [2], the compound is available exclusively as a research reagent, positioning it as a specialized comparator rather than a clinical candidate, which aligns precisely with early-stage discovery needs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2614W94

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.